molecular formula C11H13N3O2S B4586078 4-(3,5-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

4-(3,5-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B4586078
M. Wt: 251.31 g/mol
InChI Key: JWTFESZKYBUPQL-UHFFFAOYSA-N
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Description

4-(3,5-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H13N3O2S and its molecular weight is 251.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.07284784 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Applications

  • Electrochemical Behavior of Thiotriazoles : A study by Fotouhi, Hajilari, and Heravi (2002) investigated the electrooxidation of various thiotriazoles, highlighting their redox behavior and potential applications in electrochemical processes (Fotouhi, Hajilari, & Heravi, 2002).

Anti-inflammatory and Antimicrobial Properties

  • Synthesis and Biological Activity : Labanauskas et al. (2001) synthesized derivatives of 4H-1,2,4-triazole exhibiting anti-inflammatory activity, demonstrating the potential medical applications of these compounds (Labanauskas et al., 2001).
  • Schiff Base Synthesis for Antibacterial and Anti-inflammatory Agents : Kate et al. (2018) explored the synthesis of Schiff base triazole derivatives for antibacterial, anti-inflammatory, and antioxidant applications (Kate et al., 2018).

Corrosion Inhibition

  • Inhibition of Zinc Corrosion : A study by Gece and Bilgiç (2012) found that certain triazole compounds effectively inhibit zinc corrosion in acidic media, suggesting their use in industrial applications (Gece & Bilgiç, 2012).
  • Mild Steel Corrosion Inhibition : Bentiss et al. (2007) and Lagrenée et al. (2002) demonstrated the efficiency of triazole derivatives in inhibiting mild steel corrosion in acidic environments, which is valuable for material protection (Bentiss et al., 2007), (Lagrenée et al., 2002).

Antioxidant and Antimicrobial Activities

  • Antioxidant and Antimicrobial Evaluation : Prasad et al. (2009) synthesized triazolothiadiazoles with antimicrobial properties, indicating their potential in pharmaceutical research (Prasad et al., 2009).
  • Synthesis and Biological Activity of Schiff Bases : Pillai et al. (2019) reported on the antioxidant and α-glucosidase inhibitory activities of Schiff bases containing triazole rings, highlighting their therapeutic potential (Pillai et al., 2019).

Miscellaneous Applications

  • Synthesis of Heterocyclic Compounds : Shehry et al. (2010) synthesized fused 1,2,4-triazoles with various applications, including anti-inflammatory and molluscicidal agents (Shehry, Abu‐Hashem, & El-Telbani, 2010).

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-7-12-13-11(17)14(7)8-4-9(15-2)6-10(5-8)16-3/h4-6H,1-3H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTFESZKYBUPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,5-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
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4-(3,5-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
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4-(3,5-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-(3,5-dimethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

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